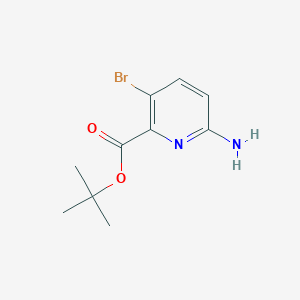

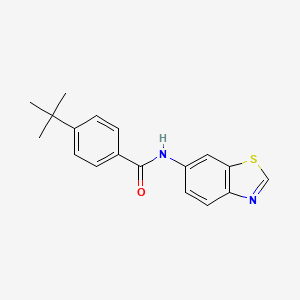

![molecular formula C18H23N3O4S2 B2723489 N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide CAS No. 95866-13-0](/img/structure/B2723489.png)

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

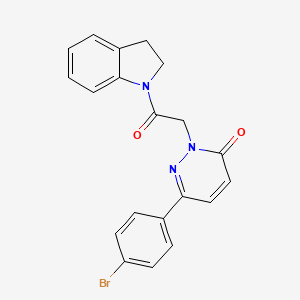

“N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide” is a compound that belongs to the class of benzenesulfonamides. It is structurally similar to “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which is a potent and selective D4 dopamine receptor ligand .

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “this compound”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. A similar compound, “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, was synthesized by microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of “N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide”, which has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide derivatives have been extensively studied for their inhibitory action against human carbonic anhydrase (CA) isoforms. These sulfonamide derivatives have shown potent inhibitory activity against isoforms such as hCA I, hCA II, hCA VII, and hCA XII, which are involved in various physiological and pathological processes, including epileptogenesis and tumor growth. Some derivatives have displayed effective anticonvulsant activity in animal models, indicating their potential for treating seizure disorders and contributing to the understanding of CA's role in epileptogenesis (Mishra et al., 2017).

Antimalarial Agents

Derivatives of this compound have been explored for their potential as antimalarial agents. Structural analyses have indicated that certain derivatives exhibit antimalarial activity, providing insights into the molecular features important for this activity and contributing to the development of novel antimalarial therapies (Cunico et al., 2009).

Enzyme Metabolism and Pharmacokinetics

Research has also focused on understanding the metabolism and pharmacokinetic properties of this compound derivatives. Studies have detailed the metabolic pathways of these compounds in human liver microsomes and identified key enzymes involved in their metabolism. This research is crucial for optimizing the pharmacological profile and therapeutic efficacy of these compounds (Hvenegaard et al., 2012).

Phospholipase A2 Inhibitors

A novel series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2 (PLA2). These studies aim to understand the structural basis for the inhibitory action and explore the therapeutic potential of these compounds in treating diseases associated with PLA2 activity (Oinuma et al., 1991).

Wirkmechanismus

Target of Action

Compounds containing a piperazine moiety are known to interact with various receptors in the body. For instance, some piperazine derivatives have been found to exhibit affinity towards D2 and 5-HT2A receptors, acting as atypical antipsychotic agents .

Mode of Action

The interaction of these compounds with their targets often involves binding to the receptor site, which can either activate or inhibit the receptor’s function. For instance, if the compound acts as an antagonist at a receptor, it would bind to the receptor and prevent its activation, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The exact biochemical pathways affected would depend on the specific targets of the compound. For instance, if the compound targets D2 and 5-HT2A receptors, it could affect dopaminergic and serotonergic signaling pathways respectively .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives, for instance, are known to have varying pharmacokinetic profiles depending on their specific structural features .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an antagonist at certain receptors, it could lead to a decrease in the signaling mediated by these receptors .

Biochemische Analyse

Biochemical Properties

The compound N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to have inhibitory effects on carbonic anhydrase IX, a key enzyme involved in tumor cell proliferation and survival . The compound’s interaction with this enzyme suggests its potential role in anticancer therapies .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function . It has been suggested that the compound may affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential changes in gene expression . It has been suggested that the compound may inhibit or activate certain enzymes, thereby influencing biochemical reactions within the cell .

Metabolic Pathways

It is known that the compound interacts with certain enzymes

Eigenschaften

IUPAC Name |

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c22-26(23,17-7-3-1-4-8-17)19-11-12-20-13-15-21(16-14-20)27(24,25)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQLHPCQGTUTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl dibenzo[b,d]furan-2-carboxylate](/img/structure/B2723411.png)

![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)